
2-(Butan-2-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-yl)-1,3,2-dioxaborolane is an organoboron compound characterized by a boron atom bonded to two oxygen atoms and a butan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butan-2-yl)-1,3,2-dioxaborolane typically involves the reaction of butan-2-ol with boric acid or boron trihalides under controlled conditions. The reaction proceeds through the formation of an intermediate boronic ester, which cyclizes to form the dioxaborolane ring.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, where butan-2-ol and boron trihalides are reacted in a solvent such as tetrahydrofuran. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(Butan-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted dioxaborolanes.
Scientific Research Applications
2-(Butan-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a building block for the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols and other Lewis bases, facilitating various chemical transformations. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
2-(Butan-2-yl)-1,3,2-dioxaborinane: Similar structure but with a different ring size.
2-(Butan-2-yl)-1,3,2-dioxaborane: Similar structure but with a different substituent on the boron atom.
2-(Butan-2-yl)-1,3,2-dioxaborolane derivatives: Various derivatives with different alkyl or aryl groups.
Uniqueness: this compound is unique due to its specific ring structure and the presence of the butan-2-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
72824-01-2 |
|---|---|
Molecular Formula |
C6H13BO2 |
Molecular Weight |
127.98 g/mol |
IUPAC Name |
2-butan-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H13BO2/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3 |
InChI Key |
BNVINKZRLJJUPO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


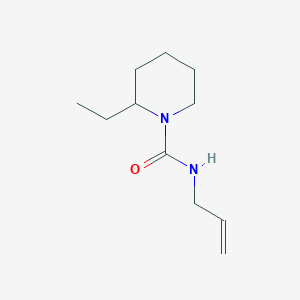
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
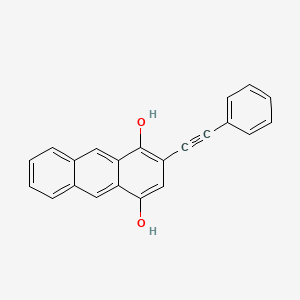
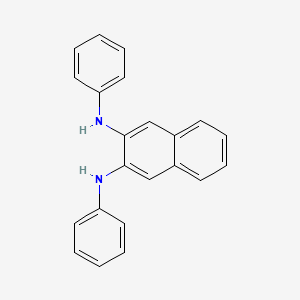
![Trimethoxy[(pentafluorophenoxy)methyl]silane](/img/structure/B14466865.png)
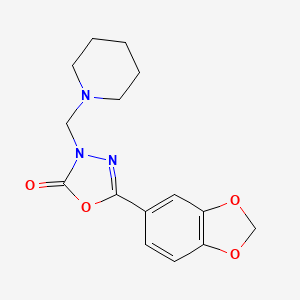
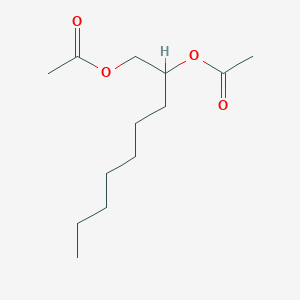
![(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile](/img/structure/B14466877.png)
![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)
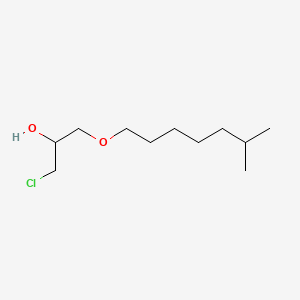
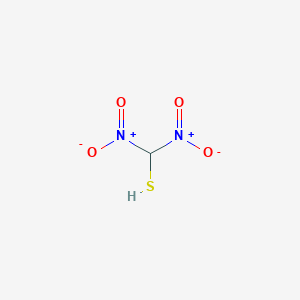
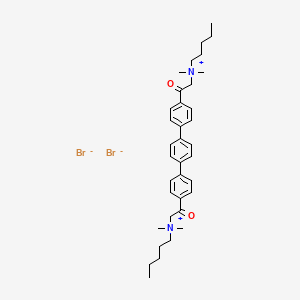
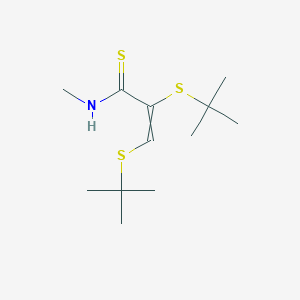
![methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate](/img/structure/B14466901.png)
